molecular formula C25H19Cl2NO5 B4655938 (4Z)-4-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one

(4Z)-4-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one

Cat. No.: B4655938
M. Wt: 484.3 g/mol
InChI Key: WOSFFKLBTMWUOY-FBHDLOMBSA-N
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Description

(4Z)-4-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes multiple methoxy and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to condensation reactions under controlled conditions. Common reagents used in these reactions include methoxybenzaldehyde, dichlorophenylmethanol, and oxazole derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule, using reagents like halogens or alkyl halides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by catalysts or specific solvents to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies often focus on understanding how the compound interacts with biological targets and its effects on cellular processes .

Medicine

In medicine, this compound may be explored as a potential therapeutic agent. Researchers investigate its efficacy and safety in treating various diseases, as well as its pharmacokinetics and pharmacodynamics .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using techniques like molecular docking, enzyme assays, and cell-based assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one is unique due to its combination of methoxy, dichlorophenyl, and oxazole groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

(4Z)-4-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2NO5/c1-30-19-5-3-4-16(12-19)24-28-21(25(29)33-24)10-15-6-9-22(23(11-15)31-2)32-14-17-7-8-18(26)13-20(17)27/h3-13H,14H2,1-2H3/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSFFKLBTMWUOY-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CC3=CC(=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=N/C(=C\C3=CC(=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
(4Z)-4-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one
Reactant of Route 3
Reactant of Route 3
(4Z)-4-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one
Reactant of Route 4
Reactant of Route 4
(4Z)-4-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one
Reactant of Route 5
Reactant of Route 5
(4Z)-4-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one
Reactant of Route 6
(4Z)-4-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one

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